3-(Dimethylsulfamoyl)-5-methylbenzoic acid
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Overview
Description
3-(Dimethylsulfamoyl)-5-methylbenzoic acid is an organic compound with the chemical formula C10H13NO4S. It is a white crystalline powder that is soluble in water and organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid typically involves the sulfonation of 5-methylbenzoic acid followed by the introduction of the dimethylsulfamoyl group. One common method involves the reaction of 5-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dimethylamine to yield the final product. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(Dimethylsulfamoyl)-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylsulfamoyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylsulfamoyl)benzoic acid: Similar structure but lacks the methyl group on the aromatic ring.
5-Methyl-2-sulfamoylbenzoic acid: Similar structure but with the sulfonamide group in a different position.
Uniqueness
3-(Dimethylsulfamoyl)-5-methylbenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl and methyl groups on the aromatic ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(dimethylsulfamoyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-7-4-8(10(12)13)6-9(5-7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
RAMFXVDFUYYENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N(C)C)C(=O)O |
Origin of Product |
United States |
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